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beta-D-fructose

Solubility Crystallization Formulation

Beta-D-fructose (CAS 470-23-5), the β-anomer of the ketose monosaccharide D-fructose, is the thermodynamically favored and predominantly crystalline form of this naturally abundant sugar. In aqueous solution, it exists in a complex mutarotational equilibrium, predominantly as β-D-fructopyranose (~68%) and β-D-fructofuranose (~32%), which directly governs its physicochemical behavior and perceived sweetness.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 470-23-5
Cat. No. B7856728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-fructose
CAS470-23-5
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1
InChIKeyRFSUNEUAIZKAJO-ARQDHWQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility778 mg/mL at 20 °C

Beta-D-Fructose (CAS 470-23-5): Scientific Identity and Procurement Baseline


Beta-D-fructose (CAS 470-23-5), the β-anomer of the ketose monosaccharide D-fructose, is the thermodynamically favored and predominantly crystalline form of this naturally abundant sugar [1]. In aqueous solution, it exists in a complex mutarotational equilibrium, predominantly as β-D-fructopyranose (~68%) and β-D-fructofuranose (~32%), which directly governs its physicochemical behavior and perceived sweetness [2]. It is a fundamental building block in carbohydrate chemistry, a key substrate in fructosyltransferase enzymology, and a versatile ingredient in food, beverage, and pharmaceutical formulations.

Beta-D-Fructose (CAS 470-23-5) Procurement: Why Not All Sugars Are Interchangeable


Assuming interchangeability between D-fructose, D-glucose, and sucrose without rigorous specification can lead to significant functional failure in industrial applications. These monosaccharides exhibit marked differences in key performance attributes including solubility, glycemic impact, and sweetness profile. For instance, beta-D-fructose demonstrates aqueous solubility far exceeding that of its common counterparts , while its glycemic index is substantially lower [1]. Critically, its sweetness is not a fixed value but is exquisitely sensitive to temperature and molecular conformation due to its unique anomeric equilibrium [2]. Therefore, relying on generic sugar classification without quantitative justification risks suboptimal product performance, non-compliance with low-glycemic claims, or unintended variations in sensory quality.

Beta-D-Fructose (CAS 470-23-5) Differential Evidence: Quantified Performance vs. D-Glucose and Sucrose


Aqueous Solubility: Superior Processing Window vs. Glucose and Sucrose

Beta-D-fructose exhibits an aqueous solubility of 3750 g/L at 20°C , which is substantially higher than that reported for D-glucose and sucrose. While direct, harmonized comparative data from a single study are scarce, cross-study comparisons indicate that fructose is the most water-soluble common monosaccharide, a property that directly impacts its handling in concentrated syrups and its notorious difficulty to crystallize, unlike sucrose or glucose [1].

Solubility Crystallization Formulation Process Engineering

Glycemic Index (GI): Metabolic Differentiation for Low-GI Product Claims

Fructose has a glycemic index (GI) of 23-31, in stark contrast to the standard GI of 100 for glucose and 89 for sucrose [1][2]. This low GI is a direct consequence of its unique hepatic metabolism, which bypasses the rate-limiting phosphofructokinase step in glycolysis, resulting in a significantly attenuated postprandial blood glucose response compared to glucose or sucrose ingestion [3].

Glycemic Index Metabolism Nutrition Diabetes

Temperature-Dependent Sweetness: Conformation-Driven Sensory Modulation

The perceived sweetness of beta-D-fructose is not constant but is directly governed by temperature through shifts in its anomeric equilibrium. At low temperatures (5°C), the sweet β-D-fructopyranose form predominates, yielding a sweetness of ~140% relative to sucrose [1]. As temperature rises to 60°C, the equilibrium shifts toward the less sweet fructofuranose forms, causing perceived sweetness to drop to ~79% of sucrose [2]. This conformational sensitivity contrasts sharply with the relatively stable sweetness profile of sucrose across typical usage temperatures.

Sweetness Sensory Science Anomeric Equilibrium Formulation

Relative Sweetness Intensity: Quantitative Sensory Benchmark vs. Sucrose and Glucose

At standard room temperature conditions, beta-D-fructofuranose, a major solution component, has a relative sweetness rating of 1.50 when sucrose is set at 1.00 [1]. This contrasts with D-glucose, which has a relative sweetness of only 0.70-0.80 [2]. This quantitative potency difference allows for reduced usage levels of beta-D-fructose to achieve equivalent sweetening power compared to glucose, or a sweeter end-product at equal mass inclusion versus sucrose.

Sweetness Potency Sensory Analysis Food Science Product Development

Beta-D-Fructose (CAS 470-23-5): Validated Application Scenarios Based on Differential Evidence


Cold Beverage and Dairy Sweetening for Maximized Sweetness Efficiency

Leverages the temperature-dependent sweetness profile of beta-D-fructose, which is 40% sweeter than sucrose at 5°C [1]. This allows formulators to achieve target sweetness in chilled products (e.g., soft drinks, flavored milk, ice cream) with less total sugar by mass, potentially supporting calorie reduction strategies. Procurement of high-purity crystalline beta-D-fructose is critical here, as syrup forms may contain glucose which dilutes this sweetness advantage.

Low-Glycemic and Diabetic-Friendly Nutritional Formulations

Capitalizes on the low glycemic index of fructose (23-31) compared to glucose (100) and sucrose (89) [2][3]. This metabolic differentiation makes beta-D-fructose a scientifically justifiable sweetening agent for foods and beverages marketed with low-GI claims or targeted at managing postprandial blood glucose. The evidence supports its procurement over glucose or sucrose for these specific nutritional applications, though overall caloric equivalence must be considered.

High-Concentration Liquid Formulations and Syrups

Exploits the extreme aqueous solubility of beta-D-fructose (3750 g/L at 20°C), which is approximately four-fold greater than glucose . This property is essential for manufacturing stable, high-concentration liquid concentrates, pharmaceutical syrups, or flavor bases where sucrose or glucose would crystallize or precipitate. This unique solubility profile is a key differentiator for procurement when high solids loading and low water activity are required without crystallization.

Enzymatic Biocatalysis and Fructooligosaccharide (FOS) Synthesis

Employs beta-D-fructose as a specific substrate for β-fructofuranosidases in the enzymatic synthesis of fructooligosaccharides (FOS) and novel oligosaccharides . The anomeric purity and crystalline form of beta-D-fructopyranose are relevant as they influence enzyme kinetics and mutarotation rates [4]. For industrial biocatalysis, sourcing a defined beta-anomer may be necessary to ensure reproducible reaction kinetics and yields, distinguishing it from generic D-fructose mixtures.

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